REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:8]#[C:9][CH2:10][OH:11].C(NCC)C.BrC1C=CC=CN=1>[Cu]I.C(OCC)C>[C:2]1([C:8]#[C:9][CH2:10][OH:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
dichloride
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper (I) iodide
|
Quantity
|
0.38 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C#CCO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred in an argon atmosphere at room temperature (20°-25° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
after a reaction time of 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
this is then filtered
|
Type
|
WASH
|
Details
|
The filtrate is washed with 200 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
to leave a solid residue
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from diethyl ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |